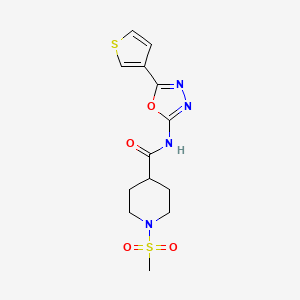
1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound with a complex chemical structure. It combines different chemical functionalities, such as a piperidine ring, an oxadiazole ring, and a thiophene ring. This intricate combination gives the compound unique chemical properties, making it of particular interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: : This might involve a cyclization reaction using a suitable dicarboxylate and hydrazine derivative.
Incorporation of the thiophene ring: : Usually achieved by nucleophilic substitution reactions.
Synthesis of the piperidine ring: : Often conducted via reductive amination or nucleophilic addition.
Integration of the methylsulfonyl group: : Introduced via sulfonylation using reagents like methylsulfonyl chloride.
Industrial Production Methods
Large-scale production may employ optimized conditions for each step, ensuring high yield and purity. Processes might include solvent variations, temperature control, and the use of catalysts to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can occur at the sulfur-containing groups or the thiophene ring.
Reduction: : Mainly targeted at the oxadiazole ring or piperidine nitrogen.
Substitution: : Both aromatic and nucleophilic substitutions can modify the oxadiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Solvents: : Common solvents like dichloromethane (DCM), ethanol, or toluene.
Major Products
Reactions yield a variety of products depending on the reaction type. Substitution reactions often lead to functionalized derivatives, while oxidations can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used in catalytic reactions due to its unique electronic properties.
Material science: : Incorporated in the synthesis of novel polymers or as a component in supramolecular assemblies.
Biology and Medicine
Drug development: : Investigated for potential pharmacological properties, possibly acting as enzyme inhibitors or receptor antagonists.
Diagnostic agents: : Used in bio-imaging due to its distinct chemical footprint.
Industry
Agriculture: : Applied in developing new agrochemicals.
Electronics: : Explored for use in organic electronic devices due to its conductive properties.
Wirkmechanismus
The compound's mechanism of action involves its ability to interact with biological targets at a molecular level. This includes binding to specific proteins or enzymes, altering their function. Molecular targets might include ion channels or metabolic enzymes, where the compound can inhibit or activate their activities.
Vergleich Mit ähnlichen Verbindungen
When comparing 1-(methylsulfonyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide to similar compounds, its unique structure imparts distinctive properties:
1-(Methylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Substituting the thiophene with a pyridine ring can alter the compound’s electronic characteristics.
N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Lacking the methylsulfonyl group affects solubility and reactivity.
1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: : Variation in the position of the thiophene ring can influence the compound’s binding affinity and reactivity.
This compound stands out due to its unique arrangement of functional groups, offering a distinct set of properties that make it valuable across various fields.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-23(19,20)17-5-2-9(3-6-17)11(18)14-13-16-15-12(21-13)10-4-7-22-8-10/h4,7-9H,2-3,5-6H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXJXNIHFZIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














